9-Bromo-5-(3,4-dimethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.:
Cat. No.: VC16297804
Molecular Formula: C27H25BrN2O4
Molecular Weight: 521.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H25BrN2O4 |
|---|---|
| Molecular Weight | 521.4 g/mol |
| IUPAC Name | 9-bromo-5-(3,4-dimethoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C27H25BrN2O4/c1-4-13-33-20-9-5-17(6-10-20)22-16-23-21-15-19(28)8-12-24(21)34-27(30(23)29-22)18-7-11-25(31-2)26(14-18)32-3/h4-12,14-15,23,27H,1,13,16H2,2-3H3 |
| Standard InChI Key | BBCQSHKNVAHLDY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br)OC |
Introduction
9-Bromo-5-(3,4-dimethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c]benzoxazine is a complex organic compound belonging to the class of heterocyclic compounds, specifically within the dihydropyrazolo-benzoxazine family. This compound features a unique structural framework that includes a pyrazolo-benzoxazine core, which is significant in medicinal chemistry due to its diverse biological activities.
Synthesis
The synthesis of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c]benzoxazine typically involves the condensation of β-dicarbonyl compounds with amines. A common method includes refluxing the reactants in an aromatic solvent while removing water azeotropically. For example, a solution of 3,4-dimethoxyacetophenone can be reacted with dimethylformamide-dimethylacetal in dry xylene under reflux conditions for an extended period (e.g., 24 hours).
Synthetic Steps:
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Preparation of Starting Materials: Synthesis of necessary precursors such as 3,4-dimethoxyacetophenone.
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Condensation Reaction: Reacting the precursors with appropriate amines in a suitable solvent.
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Purification: Filtering and recrystallizing the resulting solid to obtain the desired compound.
Chemical Reactions and Reactivity
This compound can participate in various chemical reactions typical of heterocycles, including:
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Electrophilic Substitutions: Due to the presence of electron-rich aromatic systems.
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Nucleophilic Additions: Facilitated by the electron-withdrawing bromine atom.
Reaction Conditions:
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Temperature: Varies depending on the specific reaction.
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Solvent Choice: Aromatic solvents are commonly used.
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Catalyst Presence: May be required for certain reactions.
Biological Activities and Potential Applications
Compounds within the dihydropyrazolo-benzoxazine class are often investigated for their potential biological activities, including anti-inflammatory and anticancer properties. The mechanism of action for these compounds typically involves interactions with biological targets such as enzymes or receptors.
Potential Applications:
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Medicinal Chemistry: As potential therapeutic agents.
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Material Science: Due to its unique structural characteristics.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically employed to characterize the physical and chemical properties of this compound accurately.
Techniques:
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NMR Spectroscopy: For determining bond lengths and angles.
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IR Spectroscopy: For identifying functional groups.
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Mass Spectrometry: For confirming molecular weight and structure.
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